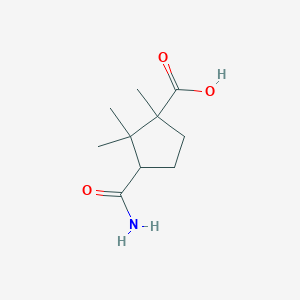

3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid

Overview

Description

3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid (CAS No. 929976-25-0) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity based on recent research findings, including case studies and data tables.

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- CAS Number : 929976-25-0

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature, but related compounds have shown significant pharmacological effects. The following sections summarize relevant findings.

Neurotrophic Effects

Research indicates that compounds structurally related to this compound exhibit neurotrophic properties. For instance, illicium sesquiterpenes have been shown to enhance neurite outgrowth in rat cortical neurons, suggesting potential neuroprotective effects .

Anti-inflammatory Activity

Some studies suggest that derivatives of similar cyclic compounds may possess anti-inflammatory properties. These effects are hypothesized to arise from the modulation of pro-inflammatory cytokines and pathways involved in inflammatory responses.

Case Study 1: Neurotrophic Activity

A study investigating the neurotrophic effects of related compounds highlighted that treatment with these compounds significantly increased neurite outgrowth in cultured rat neurons. The enhancement was observed at concentrations as low as 0.1 mmol/L, indicating a promising avenue for neuroregenerative therapies .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of cyclic carboxylic acids. The results showed that these compounds could reduce the production of inflammatory mediators in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO3 |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 929976-25-0 |

| Neurotrophic Activity | Significant at 0.1 mmol/L |

| Anti-inflammatory Activity | Modulates cytokine production |

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential applications in medicinal chemistry, particularly in drug design and development. Research indicates that compounds with similar structures can exhibit various biological activities:

- Antimicrobial Activity : Initial studies suggest that 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid may interact with bacterial enzymes, potentially leading to the development of new antimicrobial agents.

- Anti-inflammatory Properties : Compounds with carbamoyl groups have been investigated for their anti-inflammatory effects. This compound may serve as a lead for synthesizing new anti-inflammatory drugs.

- Enzyme Inhibition Studies : The compound's ability to bind to specific enzymes could make it a candidate for further studies aimed at understanding its mechanism of action and therapeutic potential.

Materials Science Applications

In materials science, the unique structure of this compound can be utilized in the development of novel materials:

- Polymer Synthesis : The carboxylic acid functional group allows for the incorporation of this compound into polymer matrices, potentially enhancing mechanical properties or thermal stability.

- Coatings and Adhesives : The compound could be explored as an additive in coatings or adhesives due to its ability to form hydrogen bonds, which may improve adhesion properties.

Agricultural Research Applications

The potential agricultural applications of this compound are also noteworthy:

- Pesticide Development : The structural features may allow for modifications that enhance efficacy against pests while minimizing environmental impact.

- Plant Growth Regulators : Investigating the effects of this compound on plant growth could lead to new formulations that improve crop yields or stress resistance.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of structurally related compounds. Results indicated that compounds with similar carbamoyl functionalities showed promising activity against Gram-positive bacteria. Further investigation into this compound could confirm its efficacy and mechanism.

Case Study 2: Polymer Enhancement

Research involving the incorporation of similar compounds into polymer matrices demonstrated improved tensile strength and thermal stability. Future studies on this compound could explore its role as a plasticizer or crosslinking agent in polymers.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves ring-opening reactions of cyclic anhydrides or ketones with ammonia or carbamoylation agents. For example, reacting a trimethylcyclopentane-derived anhydride (e.g., 8,8-dimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid) with ammonia in methanol at low temperatures (-40°C) yields carbamoyl derivatives . Optimization includes:

- Temperature control : Maintaining sub-zero temperatures to minimize side reactions.

- Stoichiometry : Excess ammonia ensures complete conversion of the anhydride.

- Workup : Acidification (pH ~3) precipitates the product, followed by filtration .

- Catalyst screening : Boron trifluoride etherate or other Lewis acids may enhance cyclization efficiency in related systems .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Focus on methyl group signals (δ 0.8–1.3 ppm for trimethyl groups) and carbamoyl NH protons (δ ~6.8–7.2 ppm, broad singlet) .

- ¹³C NMR : Carboxylic acid (δ ~170–175 ppm) and carbamoyl carbonyl (δ ~165–170 ppm) are diagnostic .

- IR Spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹), amide N–H (~3250–3350 cm⁻¹), and carbonyl vibrations (~1720 cm⁻¹ for acid, ~1650 cm⁻¹ for carbamoyl) .

- HPLC : Use reverse-phase C18 columns with UV detection (210–220 nm) for purity assessment. Mobile phases often combine acetonitrile and acidic buffers (e.g., 0.1% TFA) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (silica gel, acid-neutralizing adsorbents) and dispose as hazardous waste .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes); seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from stereochemical complexity or dynamic conformational changes?

- Methodological Answer :

- Variable Temperature (VT) NMR : Cooling samples to –40°C slows ring-puckering dynamics in cyclopentane derivatives, resolving split signals for axial/equatorial protons .

- 2D NMR (COSY, NOESY) : Identifies coupling networks and spatial proximities (e.g., distinguishing cis/trans substituents) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify stereochemical assignments .

Q. What strategies are effective in isolating and characterizing minor by-products formed during synthesis?

- Methodological Answer :

- Preparative HPLC : Scale-up separation using gradient elution (e.g., 10–90% acetonitrile in water) to resolve structurally similar impurities .

- LC-MS : High-resolution mass spectrometry (HRMS) identifies by-products via exact mass (e.g., dehydration products or esterified derivatives) .

- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry of isolated by-products (e.g., envelope conformations in cyclopentane rings) .

Q. How does the compound’s crystal packing, influenced by hydrogen-bonding networks, affect its solubility and stability?

- Methodological Answer :

- X-Ray Crystallography : Reveals intermolecular N–H···O (amide-carboxyl) and O–H···O (carboxylic acid) hydrogen bonds, forming 3D networks that reduce solubility .

- Thermogravimetric Analysis (TGA) : Measures thermal stability; strong hydrogen bonding correlates with higher melting points (e.g., 237–238°C for analogous compounds) .

- Solubility Screening : Test in polar aprotic solvents (DMSO, DMF) or aqueous buffers at varying pH. Acidic conditions (pH < pKa) improve solubility via protonation .

Properties

IUPAC Name |

3-carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCHNZVQOCCEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395911 | |

| Record name | 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836629 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

330944-28-0 | |

| Record name | 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.